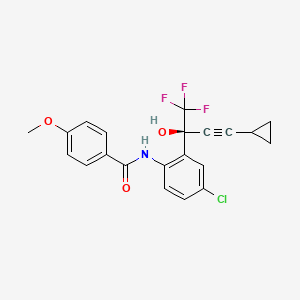![molecular formula C32H37F6N5O2 B14123965 4-[[(5R)-5-[2-[3,5-bis(trifluoromethyl)phenyl]-1-(2-methyltetrazol-5-yl)ethyl]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14123965.png)
4-[[(5R)-5-[2-[3,5-bis(trifluoromethyl)phenyl]-1-(2-methyltetrazol-5-yl)ethyl]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(5R)-5-[2-[3,5-bis(trifluoromethyl)phenyl]-1-(2-methyltetrazol-5-yl)ethyl]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. Its unique structure, characterized by multiple functional groups, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(5R)-5-[2-[3,5-bis(trifluoromethyl)phenyl]-1-(2-methyltetrazol-5-yl)ethyl]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid involves several steps, including the formation of intermediate compounds. The process typically starts with the preparation of the tetrazole ring, followed by the introduction of the trifluoromethyl groups and the benzazepine structure. The final step involves the cyclohexane carboxylic acid moiety. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[[(5R)-5-[2-[3,5-bis(trifluoromethyl)phenyl]-1-(2-methyltetrazol-5-yl)ethyl]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions can be performed using appropriate reagents like bromine or nitric acid.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[[(5R)-5-[2-[3,5-bis(trifluoromethyl)phenyl]-1-(2-methyltetrazol-5-yl)ethyl]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[(5R)-5-[2-[3,5-bis(trifluoromethyl)phenyl]-1-(2-methyltetrazol-5-yl)ethyl]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: A related compound with similar trifluoromethyl groups.
Leflunomide: Shares structural similarities and is used in medical applications.
Quaternary Ammonium Compounds: Known for their antimicrobial properties.
Uniqueness
4-[[(5R)-5-[2-[3,5-bis(trifluoromethyl)phenyl]-1-(2-methyltetrazol-5-yl)ethyl]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C32H37F6N5O2 |
|---|---|
Molecular Weight |
637.7 g/mol |
IUPAC Name |
4-[[(5R)-5-[2-[3,5-bis(trifluoromethyl)phenyl]-1-(2-methyltetrazol-5-yl)ethyl]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C32H37F6N5O2/c1-18-11-19(2)28-26(12-18)25(5-4-10-43(28)17-20-6-8-22(9-7-20)30(44)45)27(29-39-41-42(3)40-29)15-21-13-23(31(33,34)35)16-24(14-21)32(36,37)38/h11-14,16,20,22,25,27H,4-10,15,17H2,1-3H3,(H,44,45)/t20?,22?,25-,27?/m0/s1 |
InChI Key |
MSVPKXTXGBHUFI-RGHREOILSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C1)[C@H](CCCN2CC3CCC(CC3)C(=O)O)C(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCCN2CC3CCC(CC3)C(=O)O)C(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


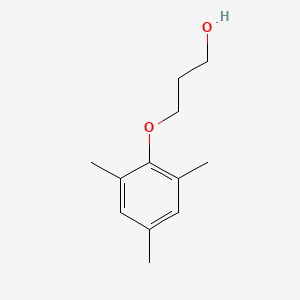
![N-(4-chlorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123897.png)
![1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14123909.png)
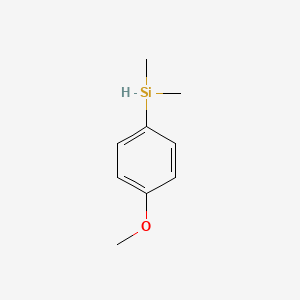
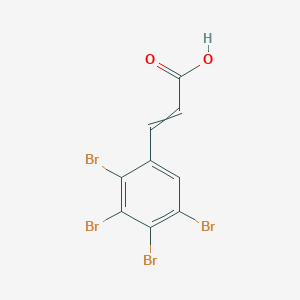
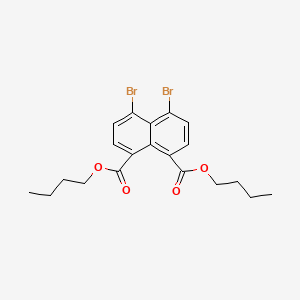
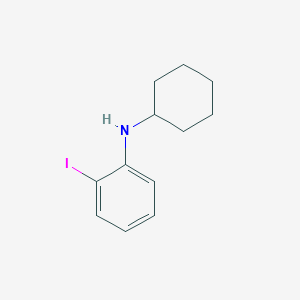
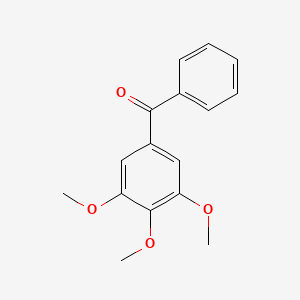
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/structure/B14123931.png)
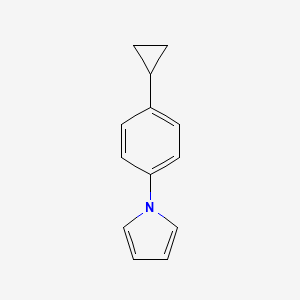
![Diethyl [2-(methylamino)phenyl]arsonite](/img/structure/B14123936.png)
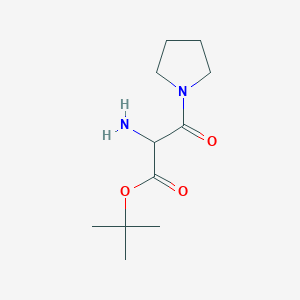
![ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123946.png)
